Product packaging for 2,5-Dimethylthiazole-4-carbaldehyde(Cat. No.:CAS No. 213258-56-1)

2,5-Dimethylthiazole-4-carbaldehyde

Cat. No.: B2699029
CAS No.: 213258-56-1
M. Wt: 141.19
InChI Key: ZQEUMDIDNNTOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethylthiazole-4-carbaldehyde (CAS# 213258-56-1) is a high-purity chemical building block primarily used in research and development for the synthesis of more complex heterocyclic compounds . With the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol, this compound serves as a versatile aldehyde-functionalized intermediate . The thiazole core is a privileged scaffold in medicinal chemistry, featured in numerous compounds with diverse biological activities . Researchers value this specific carbaldehyde for its application in nucleophilic addition and condensation reactions, enabling the creation of novel chemical libraries. Predicted physical properties include a density of approximately 1.213 g/cm³ and a boiling point near 238.9°C . It is strictly for use in laboratory research and is a key intermediate in synthetic pathways, such as those leading to active pharmaceutical ingredients (APIs) and functional materials . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B2699029 2,5-Dimethylthiazole-4-carbaldehyde CAS No. 213258-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEUMDIDNNTOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213258-56-1
Record name 2,5-dimethyl-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2,5-Dimethylthiazole-4-carbaldehyde

Traditional synthetic routes to this compound often rely on well-established, multi-step procedures that involve the construction of the thiazole (B1198619) ring followed by the introduction or modification of functional groups.

Multi-Step Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. In the context of this compound, a common conceptual approach involves the initial synthesis of a substituted thiazole ring, followed by functional group interconversion to install the aldehyde. A representative, albeit general, multi-step pathway could involve the hydrolysis of a corresponding ester, followed by oxidation. For instance, the synthesis of the analogous 2,4-dimethylthiazole-5-carboxylic acid is achieved by refluxing the ethyl ester precursor with sodium hydroxide (B78521) in an ethanol/water mixture. chemicalbook.com This acid can then serve as a precursor to the aldehyde.

A plausible multi-step sequence for the target compound would be:

Formation of the Thiazole Ring: Synthesis of a precursor like Ethyl 2,5-dimethylthiazole-4-carboxylate.

Reduction to the Alcohol: The carboxylate ester is reduced to the corresponding primary alcohol, 2,5-Dimethylthiazole-4-methanol, using a suitable reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Oxidation to the Aldehyde: The resulting alcohol is then carefully oxidized to yield this compound. Reagents such as Pyridinium Chlorochromate (PCC) or a TEMPO-catalyzed oxidation are often employed to prevent over-oxidation to the carboxylic acid.

Utilization of Thiazole Precursors

The synthesis of thiazoles often begins with acyclic precursors that cyclize to form the heterocyclic core. The Hantzsch thiazole synthesis is a classic and widely used method. sysrevpharm.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For this compound, this would imply starting with precursors that already contain the necessary carbon framework.

Another key strategy involves using a pre-formed, simpler thiazole derivative as a starting material. For example, 2,5-dimethylthiazole (B1293674) can be synthesized and then subjected to a formylation reaction to introduce the aldehyde group at the C-4 position. The synthesis of the 2,4-dimethylthiazole (B1360104) isomer from chloroacetone (B47974) and thioacetamide (B46855) (formed in situ from acetamide (B32628) and phosphorus pentasulfide) is a well-documented procedure. orgsyn.org A similar strategy could be adapted to produce the 2,5-dimethyl isomer by selecting the appropriate starting materials.

Precursor TypeExample PrecursorsReaction TypeReference
Acyclicα-haloketone, ThioamideHantzsch Synthesis researchgate.net
AcyclicAcetamide, Phosphorus Pentasulfide, ChloroacetoneIn-situ Thioamide Formation and Cyclization orgsyn.org
Heterocyclic2,5-DimethylthiazoleFormylation researchgate.net

Aldehyde Functionalization Techniques

Introducing the aldehyde (formyl) group onto a pre-existing thiazole ring is a critical step. Several standard organic chemistry reactions can be employed for this purpose.

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich heterocyclic rings. The reaction uses a mixture of phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. This technique has been successfully applied to produce 2,4-dichlorothiazole-5-carbaldehyde from a thiazolidinone precursor, indicating its utility for the thiazole ring system. researchgate.net

Oxidation of a Methyl Group: If a 2,4,5-trimethylthiazole (B1212947) precursor were available, selective oxidation of the methyl group at the C-4 position could potentially yield the desired aldehyde. However, achieving such selectivity can be challenging.

Oxidation of a Primary Alcohol: As mentioned in section 2.1.1, the controlled oxidation of a 4-hydroxymethyl group on the 2,5-dimethylthiazole core is a reliable method. Mild oxidizing agents are crucial to stop the reaction at the aldehyde stage.

Functionalization MethodReagentsPrecursor Functional GroupKey Advantage
Vilsmeier-Haack ReactionPOCl₃, DMFActivated C-H bondDirect formylation of the ring
Alcohol OxidationPCC or TEMPO/NaOClPrimary Alcohol (-CH₂OH)High yield and selectivity for the aldehyde
Ester Reduction & Oxidation1. LiAlH₄ 2. PCCEster (-COOR)Utilizes readily available ester precursors

Emerging Synthetic Approaches

Recent advances in chemical synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These emerging approaches are applicable to the synthesis of thiazole carbaldehydes.

Catalytic Synthesis Applications

Catalysis offers a powerful tool to increase reaction efficiency, reduce waste, and enable novel transformations.

Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern synthetic chemistry increasingly utilizes transition-metal catalysis for the direct functionalization of C-H bonds. beilstein-journals.org A copper-catalyzed three-component reaction of aldehydes, amines, and elemental sulfur has been reported for the synthesis of thiazoles using molecular oxygen as a green oxidant. organic-chemistry.org While this builds the ring itself, related catalytic systems could be envisioned for the direct formylation of a 2,5-dimethylthiazole precursor.

Heterogeneous Catalysis: The use of solid acid catalysts, such as FeCl₃ supported on bentonite (B74815) clay, has been shown to be effective in promoting condensation reactions involving dimethylthiazole derivatives under solvent-free microwave conditions. researchgate.net This highlights the potential for using recyclable heterogeneous catalysts in the synthesis and derivatization of the target compound, simplifying product purification and reducing environmental impact.

Green Chemistry Principles in Thiazole Carbaldehyde Preparation

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sysrevpharm.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonic waves can dramatically reduce reaction times and increase yields compared to conventional heating. mdpi.comsemanticscholar.org These techniques have been successfully applied to the synthesis of various thiazole derivatives, often in conjunction with green solvents. researchgate.netsemanticscholar.org For example, ultrasound has been used in the synthesis of thiazoles using a recyclable chitosan (B1678972) hydrogel biocatalyst. mdpi.com

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) are emerging as viable green solvents for heterocyclic synthesis. researchgate.netmdpi.com Syntheses of thiazolo[5,4-d]thiazoles have been successfully carried out in a deep eutectic solvent made from L-proline and ethylene (B1197577) glycol, demonstrating the feasibility of these solvent systems for complex heterocyclic preparations. mdpi.com

Green Chemistry ApproachTechnique/ReagentBenefitReference
Energy EfficiencyMicrowave Irradiation / Ultrasonic SonicationReduced reaction time, increased yields mdpi.com, semanticscholar.org
Alternative SolventsWater, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DES)Reduced toxicity and environmental impact researchgate.net, mdpi.com
Recyclable CatalystsSolid-supported catalysts (e.g., FeCl₃/Bentonite)Simplified purification, reduced waste researchgate.net
Atom EconomyMulti-component reactionsHigh efficiency by combining several steps researchgate.net

Targeted Derivatization and Analog Generation

The strategic derivatization of this compound is a key approach for generating novel compounds with tailored properties. Chemical modifications can be directed at either the aldehyde functional group or the thiazole core, each providing distinct avenues for creating new molecular entities for various research applications.

Transformations of the Aldehyde Group for Novel Conjugates

The aldehyde group of this compound is a versatile functional handle for synthesizing a wide array of novel conjugates through well-established chemical transformations. These reactions allow for the coupling of the thiazole core to other molecular fragments, leading to the generation of diverse chemical libraries.

One of the most common and effective transformations is the formation of hydrazones . This condensation reaction occurs between the aldehyde and a hydrazine (B178648) or acylhydrazide derivative. nih.gov The resulting hydrazone linkage is a stable and prevalent feature in many biologically active molecules. The synthesis involves refluxing the aldehyde with the corresponding hydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid. nih.govbrieflands.comtandfonline.com This method has been successfully used to prepare a variety of N'-substituted-benzylidene-2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazides and other hydrazone series.

Another significant carbon-carbon bond-forming reaction is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). sigmaaldrich.comijcps.org The reaction typically proceeds to an α,β-unsaturated product after a spontaneous dehydration step. sigmaaldrich.com This method is fundamental for synthesizing compounds with extended conjugation and has been applied to a wide range of aldehydes. researchgate.netnih.govnih.gov

The Wittig reaction offers a precise method for converting the aldehyde into an alkene, with the key advantage that the position of the newly formed double bond is fixed. libretexts.orglumenlearning.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. lumenlearning.comtib.eu The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com This reaction is compatible with various functional groups, making it a powerful tool in organic synthesis. nrochemistry.com

These transformations facilitate the creation of diverse conjugates, enabling the exploration of new chemical space built upon the 2,5-dimethylthiazole scaffold.

TransformationReactantKey Reagents/ConditionsProduct Type
Hydrazone FormationHydrazine / AcylhydrazideEthanol, Acid catalyst, RefluxHydrazone / Acylhydrazone Conjugate
Knoevenagel CondensationActive Methylene CompoundBase catalyst (e.g., piperidine)α,β-Unsaturated Conjugate
Wittig ReactionPhosphorus YlideStrong base (for ylide formation)Alkene Conjugate

Modifications of the Thiazole Ring for Structure-Activity Relationship Studies

Modifying the thiazole ring of this compound is a critical strategy for conducting structure-activity relationship (SAR) studies. These modifications aim to systematically alter the steric, electronic, and lipophilic properties of the molecule to understand their influence on biological activity.

The C2 position of the thiazole ring is a primary target for modification. The proton at this position is acidic and can be removed by a strong base to form a nucleophilic intermediate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at a position known to be crucial for the biological activity of many thiazole-containing compounds. The introduction of different groups at C2 can significantly impact isoform selectivity and potency, as demonstrated in studies of other bioactive molecules. nih.gov

Halogenation of the thiazole ring is another important derivatization strategy. Introducing halogen atoms (F, Cl, Br, I) can profoundly affect a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. plos.org Halogenation can enhance binding affinity and improve pharmacokinetic properties like blood-brain barrier permeability. plos.org For thiazoles, electrophilic substitution reactions like bromination can occur, with the position of substitution influenced by the existing groups on the ring. ias.ac.inias.ac.in For instance, the nitration of 2,5-dimethylthiazole has been reported to yield the 4-substituted product, indicating the reactivity of the ring to electrophilic attack. ias.ac.in

Systematic modifications, such as introducing electron-donating or electron-withdrawing groups, can be used to fine-tune the electronic environment of the thiazole ring. The electron-donating nature of the two methyl groups in 2,5-dimethylthiazole activates the ring, potentially facilitating further substitutions. mdpi.com SAR studies on other thiazole series have shown that even small changes, like the position of a methyl group on an attached phenyl ring, can significantly influence activity. mdpi.com These modifications are essential for optimizing lead compounds and understanding the molecular interactions that govern their biological function.

Modification StrategyTarget PositionPotential ReagentsPurpose in SAR Studies
Alkylation/ArylationC2-PositionStrong base (e.g., BuLi) followed by electrophile (e.g., alkyl/aryl halide)Explore steric and electronic effects at a key interaction site.
HalogenationThiazole RingN-Bromosuccinimide (NBS), Cl₂, etc.Modulate lipophilicity, metabolic stability, and binding interactions.
Nitration/SulfonationThiazole RingHNO₃/H₂SO₄Introduce strong electron-withdrawing groups to alter electronic properties.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 2,5-Dimethylthiazole-4-carbaldehyde is a prime site for nucleophilic attack. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

The reactivity of the aldehyde can be influenced by the electronic properties of the thiazole (B1198619) ring. The presence of electron-withdrawing groups on the thiazole ring can enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic additions. Conversely, electron-donating groups would decrease its reactivity.

A common example of nucleophilic addition is the reaction with cyanide ions to form cyanohydrins. masterorganicchemistry.com Other nucleophiles such as Grignard reagents and organolithium compounds can also add to the carbonyl group, leading to the formation of secondary alcohols after an aqueous workup. These reactions are typically irreversible. masterorganicchemistry.com The stereochemical outcome of these additions is noteworthy; if the two substituents on the resulting carbinol carbon are different, a new chiral center is created, often resulting in a racemic mixture of enantiomers due to the planar nature of the starting carbonyl group. libretexts.org

Condensation Reactions and Formation of Schiff Bases and Imines

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. ajgreenchem.com This class of reactions is of significant importance in the synthesis of various biologically active compounds and ligands for coordination chemistry. ajgreenchem.comsemanticscholar.orgresearchgate.net

The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine). google.com These reactions are often catalyzed by acid.

The formation of Schiff bases has been widely utilized to create complex molecular architectures. For instance, condensation with various aminotriazoles or benzimidazoles can generate derivatives with potential biological activities. Similarly, reaction with hydrazides or thiosemicarbazides leads to the formation of hydrazones and thiosemicarbazones, respectively, which are known to be effective ligands for metal ions. rsc.orgstudiamsu.md

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethylthiazole-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Milder oxidizing agents can also be employed to achieve this conversion.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2,5-dimethylthiazol-4-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reaction TypeReagent(s)Product
OxidationKMnO₄, CrO₃2,5-Dimethylthiazole-4-carboxylic acid
ReductionNaBH₄, LiAlH₄(2,5-Dimethylthiazol-4-yl)methanol

Complexation with Metal Ions and Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the aldehyde group, provide potential coordination sites for metal ions. More commonly, derivatives of this compound, particularly Schiff bases and thiosemicarbazones, are employed as ligands in coordination chemistry. semanticscholar.orgstudiamsu.mddergipark.org.trscirp.orgscirp.org

The imine nitrogen of Schiff bases and the sulfur and additional nitrogen atoms of thiosemicarbazones act as donor atoms, forming stable complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). rsc.orgstudiamsu.mdscirp.orgscirp.orgmdpi.com The resulting metal complexes often exhibit interesting geometries, including octahedral and square planar arrangements. scirp.orgscirp.org For example, the reaction of a thiazolylazo dye derived from 2-amino-4,5-dimethylthiazole with various metal chlorides resulted in the formation of coordination compounds where the metal to ligand ratio was 1:2. scirp.orgscirp.org The specific coordination environment depends on the metal ion and the nature of the ligand.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their relative positions in a molecule. ceitec.cz In 2,5-Dimethylthiazole-4-carbaldehyde, the chemical shifts of the protons are indicative of their local electronic environments.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Consequently, it appears as a singlet at a downfield chemical shift, typically in the range of δ 9.8–10.2 ppm. For a structurally similar compound, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, this aldehyde proton signal is observed at 10.00 ppm. chemmethod.com

The two methyl groups (-CH₃) attached to the thiazole (B1198619) ring are in different chemical environments and are therefore expected to have distinct signals. The C2-methyl group is adjacent to the sulfur atom and the imine nitrogen, while the C5-methyl group is adjacent to the carbon-carbon double bond and the carbaldehyde group. Their signals would typically appear as singlets in the δ 2.0–3.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
-CHO 9.8 - 10.2 Singlet
C2-CH₃ ~2.7 Singlet
C5-CH₃ ~2.5 Singlet

Note: Values are estimates based on typical chemical shift ranges and data from related compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is determined by its hybridization and the electronegativity of the atoms it is bonded to. libretexts.org

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the δ 180–200 ppm region. In a related imidazo[2,1-b]thiazole (B1210989) derivative, the aldehyde carbon resonates at 183.87 ppm. chemmethod.com The sp²-hybridized carbons of the thiazole ring (C2, C4, and C5) are expected to appear in the aromatic region (δ 110–170 ppm). For example, the S-C=N carbon (C2) in a similar thiazole structure is found at 163.2 ppm. chemmethod.com The carbons of the two methyl groups are sp³-hybridized and will appear at higher field (upfield), typically in the δ 10–30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
-CHO ~184
C2 ~168
C4 ~150
C5 ~135
C2-CH₃ ~19
C5-CH₃ ~15

Note: Values are estimates based on typical chemical shift ranges and data from related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. acs.orgsigmaaldrich.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is anticipated around 1650-1700 cm⁻¹. For a similar compound, this peak is observed at 1645.17 cm⁻¹. chemmethod.com The C-H bond of the aldehyde group typically shows a distinctive pair of medium-intensity bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹. chemmethod.com Vibrations of the thiazole ring will produce bands for C=N stretching (around 1587 cm⁻¹) and C=C stretching (around 1454 cm⁻¹). chemmethod.com The C-S stretching vibration is expected to appear in the fingerprint region, around 771 cm⁻¹. chemmethod.com

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the C=O stretch is typically weak in Raman, the C=C and C=N stretching vibrations of the aromatic ring are expected to produce strong signals. The C-S bond, being more polarizable, should also give a distinct Raman signal.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2885 and ~2750
Aldehyde C=O Stretch ~1645
Thiazole C=N Stretch ~1587
Thiazole C=C Stretch ~1454
Thiazole C-S Stretch ~771

Note: Values are based on data from related compounds. chemmethod.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. semanticscholar.org The spectrum is determined by the types of electrons and the extent of conjugation in the molecule.

For this compound, several types of electronic transitions are possible. The lone pair electrons on the sulfur, nitrogen, and oxygen atoms can undergo n→σ* and n→π* transitions. The π electrons in the thiazole ring and the carbonyl group can undergo π→π* transitions. A study on a thiazolylazo dye containing a dimethylthiazole moiety reported absorption bands at 209 nm, 309 nm, and 372 nm, which were attributed to n→σ, π→π, and n→π* transitions, respectively. scirp.org Similar transitions are expected for this compound, with the conjugated system of the thiazole ring and the carbaldehyde group influencing the specific wavelengths of maximum absorbance (λ_max). Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict and assign these electronic transitions with greater accuracy. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. mdpi.com The molecular weight of this compound (C₆H₇NOS) is 141.19 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 141. The fragmentation of the molecule would likely proceed through several characteristic pathways. A common fragmentation for aldehydes is the loss of a hydrogen radical to give a stable acylium ion, resulting in an [M-1]⁺ peak at m/z 140. miamioh.edu Another typical fragmentation is the loss of the entire aldehyde group (CHO), leading to an [M-29]⁺ peak at m/z 112.

The thiazole ring itself can also fragment. Alpha-cleavage is a predominant fragmentation mode for aliphatic amines and can occur adjacent to the sulfur atom in the thiazole ring. miamioh.edu This could lead to the loss of one of the methyl groups or other ring fragments. The presence of sulfur would also produce a characteristic isotopic pattern, with an [M+2]⁺ peak approximately 4.4% of the intensity of the M⁺ peak, due to the natural abundance of the ³⁴S isotope.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

An XRD study of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thiazole ring and the geometry of the substituent groups. It would also provide information on the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. arkat-usa.org For the related thiazolo[5,4-d]thiazole (B1587360) derivative, XRD analysis revealed a highly symmetric structure with columnar packing and short intermolecular S···S contacts of 3.379 Å, as well as C-H···S interactions. arkat-usa.org Similar detailed structural insights would be expected from an XRD analysis of the title compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of this compound, this method serves as a crucial step for the verification of its stoichiometry. The process provides quantitative data on the percentage of each element present, which is then compared against the theoretical values derived from its proposed molecular formula. This comparison is essential to confirm the empirical formula and assess the purity of a newly synthesized batch of the compound. For novel thiazole derivatives, establishing the structure through methods including elemental analysis is a standard procedure. nih.govnih.govmdpi.comacs.org

The molecular formula for this compound is C₆H₇NOS, with a molecular weight of 141.19 g/mol . sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

The expected mass percentages for each element in the compound are presented below. These calculated values serve as the benchmark for experimental verification.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011672.06651.04
HydrogenH1.00877.0565.00
NitrogenN14.007114.0079.92
OxygenO15.999115.99911.33
SulfurS32.06132.0622.71
Total 141.188 100.00

Research Findings

In practice, the synthesized this compound would be analyzed using an elemental analyzer. This instrument combusts the sample under controlled conditions, and the resulting gases (such as CO₂, H₂O, N₂, and SO₂) are quantitatively measured to determine the percentages of carbon, hydrogen, nitrogen, and sulfur.

The experimental or "found" values are then compared to the "calculated" theoretical values shown in the table above. A close correspondence between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the correct elemental composition and high purity of the sample. acs.org Discrepancies between the calculated and observed values may indicate the presence of impurities, residual solvents, or incomplete reaction. While elemental analysis is a standard characterization technique for confirming the stoichiometry of thiazole derivatives, specific research findings detailing the experimental "found" values for this compound are not prominently available in the surveyed scientific literature.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Dimethylthiazole-4-carbaldehyde and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. bohrium.comresearchgate.netacs.org

Studies on related thiazole (B1198619) derivatives have shown that DFT can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, in a study of thiazole-5-carboxylic acid, four stable conformers were identified through DFT calculations, with their relative energies determined. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule. nih.gov

Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives

ParameterTypical Calculated Value/ObservationSignificance
Optimized Geometry Bond lengths and angles consistent with experimental data. researchgate.netProvides an accurate 3D model of the molecule.
HOMO-LUMO Energy Gap Influences chemical reactivity and stability. nih.govA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP) Identifies electron-rich and electron-deficient regions. bohrium.comPredicts sites for molecular interactions.
Natural Bond Orbital (NBO) Analysis Quantifies intramolecular charge transfer and stabilization energies. researchgate.netExplains the electronic stability of the molecule.
Vibrational Frequencies Correlates with experimental IR and Raman spectra. acs.orgConfirms the structural integrity of the synthesized compound.

This table is generated based on findings from multiple studies on thiazole derivatives and represents typical outcomes of DFT calculations.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org This method is instrumental in identifying potential biological targets for compounds like this compound and its derivatives. The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. mdpi.com

For thiazole derivatives, molecular docking studies have been conducted against various enzymes and receptors implicated in diseases like cancer and microbial infections. mdpi.comresearchgate.net For example, derivatives have been docked into the active sites of proteins such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target in cancer therapy, and various microbial enzymes. mdpi.com The docking results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. frontiersin.orgtandfonline.com These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity. For instance, studies on similar compounds have used software like AutoDock to predict binding affinities and interaction modes. mdpi.com

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives Against a Hypothetical Protein Target

Compound DerivativeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative A-7.5TYR23, LYS45, ASP89Hydrogen Bond, Hydrophobic
Derivative B-8.2PHE101, LEU78, SER90Hydrophobic, Pi-Pi Stacking
Derivative C-6.9GLN56, ASN120Hydrogen Bond

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds. scienceforecastoa.com This is achieved by finding a correlation between physicochemical properties (descriptors) of the molecules and their experimentally determined biological activities. scienceforecastoa.com

For a series of compounds derived from or related to this compound, a QSAR model can be developed using techniques like multiple linear regression (MLR). mdpi.com The descriptors used in QSAR studies can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft's constants) parameters. srmist.edu.in A statistically significant QSAR model is characterized by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q² or r²(CV)), which indicate the model's goodness of fit and predictive ability, respectively. mdpi.com For a QSAR model to be considered robust, the r² value should generally be greater than 0.6 and the r²(CV) greater than 0.5. mdpi.com These models can guide the synthesis of new derivatives with potentially enhanced biological activity. scienceforecastoa.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their complexes over time. nih.gov This technique is used to study the conformational flexibility of this compound and to assess the stability of its interactions with biological targets predicted by molecular docking. frontiersin.orgthno.org

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of atoms are calculated over a specific period, often in the nanosecond range. nih.gov The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. frontiersin.org Lower RMSD values suggest a stable binding pose. frontiersin.org MD simulations can also reveal the persistence of key interactions, like hydrogen bonds and water bridges, over the simulation time, providing a more dynamic and realistic view of the binding event than static docking models. frontiersin.orgnih.gov

Computational Pharmacokinetic and Pharmacodynamic Modeling (In Silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a crucial component of modern drug discovery that uses computational methods to predict the pharmacokinetic properties of a compound. symbiosisonlinepublishing.comnih.gov These predictions help in the early identification of molecules with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. nih.gov

For this compound and its analogs, various ADME parameters can be predicted using online tools and software packages like SwissADME and QikProp. mdpi.combenthamdirect.com These predictions include physicochemical properties (e.g., molecular weight, logP), lipophilicity, water-solubility, and pharmacokinetic properties such as human intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. arabjchem.orgresearchgate.net Drug-likeness is often assessed based on rules like Lipinski's Rule of Five, which provides guidelines for properties that are common in orally active drugs. benthamdirect.com Studies on similar trisubstituted thiazole derivatives have shown that these compounds can exhibit satisfactory in silico ADMET properties, suggesting good potential for oral bioavailability. benthamdirect.comnih.gov

Table 3: Predicted In Silico ADME Properties for a Representative Thiazole Derivative

PropertyPredicted Value/OutcomeImplication
Molecular Weight < 500 g/mol Adheres to Lipinski's Rule
LogP < 5Adheres to Lipinski's Rule
Hydrogen Bond Donors < 5Adheres to Lipinski's Rule
Hydrogen Bond Acceptors < 10Adheres to Lipinski's Rule
Human Intestinal Absorption HighGood potential for oral absorption
Blood-Brain Barrier Permeability Low/High (Varies)Indicates potential for CNS or peripheral action
CYP2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions

This table provides an example of the types of data generated from in silico ADME prediction tools.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Mechanisms

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities, and researchers are actively investigating their potential to combat drug-resistant pathogens.

Antibacterial Effects in In Vitro Models

Derivatives of 2,5-Dimethylthiazole-4-carbaldehyde have shown promise as antibacterial agents. In vitro studies have demonstrated the efficacy of various thiazole compounds against a range of pathogenic bacteria. For instance, a synthesized thiazole derivative was found to inhibit the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with minimum inhibitory concentration (MIC) values of 1000, 125, and 1000 μg/ml, respectively. nih.gov The corresponding growth inhibition zone diameters were 9.3 ± 0.1 mm, 15.6 ± 0.2 mm, and 8.1 ± 0.0 mm. nih.gov The antibacterial effect against Shigella dysenteriae was notably more potent than against the other tested bacteria. nih.gov

Further research has highlighted the potential of phenylthiazole compounds against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). plos.org These compounds exhibit rapid bactericidal activity and a low frequency of developing bacterial resistance. plos.org Some thiazole derivatives have also shown synergistic effects when combined with existing antibiotics like mupirocin (B1676865) and vancomycin (B549263) against MRSA strains. plos.org The mechanism of action for some thiazole derivatives is predicted to be the inhibition of the E. coli MurB enzyme, a key player in bacterial cell wall biosynthesis. mdpi.com

Bacterial StrainThiazole DerivativeMIC (μg/mL)Inhibition Zone (mm)
Proteus mirabilisSynthesized thiazole derivative10009.3 ± 0.1
Shigella dysenteriaeSynthesized thiazole derivative12515.6 ± 0.2
Listeria monocytogenesSynthesized thiazole derivative10008.1 ± 0.0
Listeria monocytogenesThiazole derivative 6d6423 ± 0.1

Antifungal Effects in In Vitro Models

The antifungal properties of thiazole derivatives have also been a subject of significant investigation. Studies have shown that the antifungal efficacy of these compounds is often dependent on the specific substitutions on the thiazole ring. jmu.ac.ir For example, one study found that while some thiazole-thiazolidine derivatives had no significant inhibitory effects, a specific derivative, 6d, exhibited notable activity against Aspergillus niger, with a growth inhibition zone of 16 mm and a MIC of 64 µg/ml. jmu.ac.irresearchgate.net This suggests that the presence of an oxygen atom linked to the thiazole ring in derivative 6d could be crucial for its antifungal action. jmu.ac.irwho.int

Other research has identified novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives as potent anti-Candida agents. mdpi.com Compounds 7a and 7e, in particular, demonstrated superior inhibitory activity against Candida albicans ATCC 10231, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which are significantly lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com The proposed mechanism for the antifungal activity of some thiazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.commdpi.com Furthermore, some thiazole compounds have been shown to increase the production of reactive oxygen species (ROS) in Cryptococcus neoformans-Cryptococcus gattii species complex, leading to fungal cell death. asm.org

Fungal StrainThiazole DerivativeMIC (μg/mL)Inhibition Zone (mm)
Aspergillus niger6d thiazole derivative6416
Candida albicans ATCC 10231Compound 7a7.81N/A
Candida albicans ATCC 10231Compound 7e3.9N/A
Candida albicans ATCC 10231Fluconazole (reference)15.62N/A
Cryptococcus neoformansThiazole compounds 1, 2, 3, 40.25-2N/A
Candida albicansCompound 3h8N/A
Cryptococcus neoformansCompound 3h8N/A
Cryptococcus neoformansCompound 3i8N/A
Trichophyton mentagrophytesCompound 3i16N/A

Anticancer Activity and Cellular Pathway Modulation

The thiazole moiety is a key pharmacophore in a number of anticancer agents, and derivatives of this compound are being actively explored for their potential in cancer therapy. nih.gov

Inhibition of Cancer Cell Proliferation in Cell Lines

Numerous studies have demonstrated the ability of thiazole derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of thiazole derivatives showed potent efficacy against cell migration and invasion in metastatic cancer cells, with one compound, 5k, exhibiting an IC50 value of 176 nM in MDA-MB-231 breast cancer cells. nih.gov Another study reported that novel pyridine-thiazole hybrid molecules displayed high antiproliferative activity, with compound 3 showing an IC50 of 0.57 µM in HL-60 leukemia cells, while being significantly less toxic to normal human cells. mdpi.com

Newly synthesized thiazole derivatives have also shown significant cytotoxic activity against various cancer cell lines, including those of the colon, breast, lung, and glioblastoma. mdpi.com For instance, a series of arylidene-hydrazinyl-thiazoles exhibited excellent cytotoxicity, with compounds 4m, 4n, and 4r significantly reducing the survival of BxPC-3, MOLT-4, and MCF-7 cancer cells at a concentration of 10 μM. acs.org The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells.

Cancer Cell LineThiazole DerivativeIC50 Value
MDA-MB-231 (Breast Cancer)Compound 5k176 nM
HL-60 (Leukemia)Compound 30.57 µM
KF-28 (Ovarian Cancer)Compound 5f6 nM
Hela (Cervical Cancer)Compound 5c0.6 nM
MCF-7 (Breast Cancer)Compound 4c2.57 ± 0.16 µM
HepG2 (Liver Cancer)Compound 4c7.26 ± 0.44 µM
MCF-7 (Breast Cancer)Staurosporine (reference)6.77 ± 0.41 µM
HepG2 (Liver Cancer)Staurosporine (reference)8.4 ± 0.51 µM

Induction of Apoptosis in Cellular Models

A key mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways. For instance, certain arylidene-hydrazinyl-thiazoles were found to induce apoptosis by increasing caspase-3/7 activity, causing a loss of mitochondrial membrane potential, and modulating the expression of Bcl-2 and Bax genes. acs.org

Other studies have demonstrated that thiazole derivatives can induce apoptosis in human glioma cells by mechanisms including PARP1 and caspase-3 cleavage, an increase in pro-apoptotic proteins like Bax and Bim, and a decrease in phospho-ERK1/2 kinase levels. nih.gov The pro-apoptotic effects of some thiazole derivatives are also linked to the generation of reactive oxygen species (ROS) and the induction of DNA single-strand breaks. nih.gov Furthermore, some bis-thiazole derivatives have been shown to induce significant apoptotic cell death in ovarian cancer cell lines. frontiersin.org For example, compounds 5a and 5f stimulated total apoptotic cell death in KF-28 cells to 38.21% and 40.74%, respectively, compared to 0.45% in control cells. frontiersin.org

Enzyme Inhibition in Tumour-Related Pathways (e.g., Topoisomerase I, BioA)

Thiazole-based compounds have been identified as potent inhibitors of various enzymes that play crucial roles in tumor growth and progression. frontiersin.orgfrontiersin.org For instance, some thiazole derivatives act as inhibitors of protein kinases, which are pivotal in cellular signaling pathways that are often dysregulated in cancer. nih.gov

Specific examples include the inhibition of VEGFR-2, a key receptor in tumor angiogenesis. One study found a thiazole derivative (compound 4c) that inhibited the VEGFR-2 enzyme with an IC50 of 0.15 µM. mdpi.com Additionally, novel thiazole derivatives incorporating a phenyl sulfonyl moiety have been designed as potent inhibitors of the B-RAFV600E kinase, a common mutation in melanoma. rsc.org Some of these compounds showed inhibitory activity superior to the approved drug dabrafenib. rsc.org The ability of thiazole derivatives to target and inhibit such a diverse range of enzymes underscores their potential as multi-targeted anticancer agents. frontiersin.orgfrontiersin.org

Enzyme Inhibition Studies beyond Cancer

The ability of this compound and its derivatives to inhibit enzymes outside of the cancer research sphere has been a subject of scientific inquiry. These investigations have primarily focused on its potential to modulate the activity of carbonic anhydrases, xanthine (B1682287) oxidase, and lipoxygenases.

Carbonic Anhydrase Inhibition

While direct studies on this compound are limited, research into the broader class of 2,4,5-trisubstituted thiazoles has provided insights into their potential as carbonic anhydrase (CA) inhibitors. mdpi.com A study on a series of 2,4,5-trisubstituted thiazole derivatives revealed that these compounds can act as novel potential inhibitors of the carbonic anhydrase III (CA III) isoform. mdpi.com Although this study did not specifically test this compound, it highlights the potential of the core thiazole structure for this type of enzyme inhibition. Further research is needed to specifically evaluate the CA inhibitory activity of this compound and determine its potency and isoform selectivity.

Xanthine Oxidase and Lipoxygenase Inhibition

The potential of thiazole derivatives to inhibit xanthine oxidase and lipoxygenase has been explored in various studies. Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic target for conditions like gout. herbmedpharmacol.comnih.govmdpi.com Lipoxygenases are involved in the inflammatory cascade and their inhibition is of interest for treating inflammatory diseases. brieflands.comnih.govscirp.org

Modulation of Biological Receptors and Pathways

Beyond enzyme inhibition, the interaction of this compound with biological receptors and pathways is an area of active investigation. This includes its potential effects on adenosine (B11128) receptors and its role in regulating metabolic pathways such as insulin (B600854) sensitivity.

Adenosine Receptor Interaction Studies

Adenosine receptors, particularly the A1 and A2A subtypes, are important targets in the central nervous system and other tissues. While a broad range of heterocyclic compounds are known to interact with these receptors, specific binding affinity data for this compound is not extensively documented in the current scientific literature. nih.govnih.gov General studies on thiazole derivatives have suggested the potential for adenosine receptor antagonism, but these have not been specific to the 2,5-dimethyl-4-carbaldehyde substitution pattern. mdpi.com Therefore, dedicated radioligand binding studies would be required to determine the affinity and selectivity of this compound for the different adenosine receptor subtypes.

Insights into Metabolic Pathway Regulation (e.g., Insulin Sensitivity in Models)

The thiazole ring is a core component of some compounds known to modulate metabolic pathways. For instance, a study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a different thiazole derivative, demonstrated its potential to improve insulin sensitivity in a preclinical model of diabetes. nih.gov This compound was shown to decrease blood glucose, raise insulin levels, and improve insulin sensitivity. nih.gov While these findings are promising for the thiazole class of compounds, direct experimental evidence for the effect of this compound on insulin signaling and sensitivity is currently lacking. Further investigation is needed to ascertain whether this specific compound shares the metabolic regulatory properties of other related thiazoles.

Anticonvulsant Activity in Preclinical Models

The therapeutic potential of thiazole-containing compounds in the management of seizures has been an area of significant research interest. A number of studies have reported the anticonvulsant properties of various thiazole derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnuph.edu.uasrce.hrnih.govresearchgate.net

For instance, research on new 5-substituted 2-imino-4-thiazolidinone derivatives, which can be synthesized from precursors like this compound, has shown activity in PTZ-induced seizure models. nuph.edu.ua The broad anticonvulsant potential of the thiazole scaffold is well-documented, with various substitution patterns influencing the potency and mechanism of action. mdpi.com However, specific screening data for this compound itself in these standardized anticonvulsant models is not explicitly detailed in the currently available literature. Such studies would be crucial to determine its efficacy and potential as an antiepileptic agent.

Applications As Chemical Intermediates and Advanced Materials

Building Block for Pharmaceutical Syntheses

The thiazole (B1198619) ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. 2,5-Dimethylthiazole-4-carbaldehyde serves as a key intermediate in the synthesis of more complex pharmaceutical agents. bldpharm.com The reactivity of the aldehyde group allows for its conversion into various other functional groups, making it a versatile precursor for drug development.

The aldehyde can undergo reactions such as oxidation to form a carboxylic acid, reduction to an alcohol, or condensation reactions to build larger molecular frameworks. These transformations are crucial for constructing the intricate structures required for targeted biological activity. For instance, thiazole-based compounds are integral to the development of various therapeutic agents, and derivatives of thiazole carbaldehydes are used to synthesize inhibitors for specific enzymes or antagonists for hormone receptors. While specific pathways originating from this compound are proprietary or subjects of ongoing research, its classification as a pharmaceutical intermediate highlights its role in the discovery and production of new medicines. bldpharm.com

Table 1: Potential Pharmaceutical Synthesis Reactions

Reaction Type Reagent Example Product Functional Group
Oxidation Potassium permanganate (B83412) (KMnO4) Carboxylic Acid
Reduction Sodium borohydride (B1222165) (NaBH4) Alcohol
Reductive Amination Amine, NaBH3CN Amine
Wittig Reaction Phosphonium ylide Alkene

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, the thiazole moiety is a component of many modern agrochemicals, including fungicides, herbicides, and insecticides. The biological activity of the thiazole ring is leveraged to create effective crop protection agents. ontosight.ai this compound acts as a building block in the synthesis of these complex agrochemical products.

The structural features of the molecule can be tailored to enhance efficacy and stability in environmental conditions. For example, the presence of methyl groups can increase lipophilicity, which may improve the compound's ability to penetrate plant or fungal tissues, while halogenation at other positions on a parent molecule can increase its persistence. The aldehyde group provides a reactive site for synthesizing a variety of derivatives, allowing for the systematic modification and optimization of a lead compound's pesticidal activity. ontosight.ai

Precursor for Specialty Polymers and Coatings

In the field of material science, this compound is identified as a material building block, particularly for polymer science. bldpharm.com Aldehydes are a well-established class of monomers for step-growth polymerization. They can react with other difunctional or polyfunctional monomers, such as phenols, ureas, or amines, to form thermosetting resins. These polymers often exhibit desirable properties like thermal stability, chemical resistance, and strong adhesion.

The incorporation of a thiazole ring into a polymer backbone is a strategy for developing specialty polymers with unique characteristics. The sulfur and nitrogen atoms in the thiazole ring can enhance properties such as thermal stability, conductivity, or the ability to coordinate with metal ions. This makes them suitable for applications in electronics, specialty coatings, or as components of advanced composite materials. While the polymerization of furfural (B47365) and other heterocyclic aldehydes has been explored for creating bio-based polymers, the use of thiazole aldehydes like this compound represents a pathway to novel synthetic polymers with tailored functionalities. rsc.org

Reagent in Analytical Chemistry Methods

Thiazole-containing compounds have found important applications as reagents in analytical chemistry. A prominent example is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in colorimetric assays to measure cellular metabolic activity. acs.org

For this compound, the aldehyde functional group presents opportunities for its use as a derivatizing agent. In analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often employed to improve the analyte's properties for separation or detection. An aldehyde can react with specific derivatizing agents to attach a chromophore or fluorophore, enhancing its detectability by UV-Visible or fluorescence detectors. Conversely, this compound could itself be used to "tag" other molecules of interest (e.g., primary amines) that are otherwise difficult to detect, enabling their quantification.

Contribution to Flavor and Fragrance Industry (Academic Perspective on Chemical Composition)

From an academic standpoint, the chemical structure of this compound suggests it would be a molecule of interest to the flavor and fragrance industry. Thiazoles as a class are potent aroma compounds, known to contribute a wide range of notes, including nutty, roasted, meaty, and green profiles. researchgate.netchempedia.info The closely related compound, 2,5-dimethylthiazole (B1293674) (which lacks the aldehyde group), is specifically recognized as a flavoring agent with nutty and roasted characteristics. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
2,5-dimethylthiazole
Furfural
Potassium permanganate

Future Directions and Translational Research Perspectives

Development of Highly Selective Synthetic Routes

The future of 2,5-Dimethylthiazole-4-carbaldehyde in various applications hinges on the ability to produce it, and its derivatives, through efficient and selective synthetic methods. While methods like the Vilsmeier-Haack reaction of corresponding hydrazones are established for producing pyrazole-4-carbaldehydes, a related class of compounds, there is a continuous need for innovation. researchgate.net Future synthetic strategies will likely focus on:

Catalytic Systems: The exploration of novel catalysts to improve yield, reduce reaction times, and enhance the stereoselectivity of synthetic routes.

Green Chemistry Approaches: The development of more environmentally friendly synthetic protocols that minimize the use of hazardous reagents and solvents. For instance, one-pot synthesis and the use of greener reaction media like polyethylene (B3416737) glycol (PEG-400) are promising avenues. acs.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher purity and more scalable production.

A comparative analysis of existing and potential synthetic methods highlights the trade-offs between yield, purity, and scalability.

Synthetic Method Key Features Potential Advantages Areas for Improvement
Vilsmeier-Haack ReactionUtilizes phosphorus oxychloride and dimethylformamide. mdpi.comWell-established for similar heterocyclic aldehydes.Often requires harsh conditions and can generate significant waste.
Oxidation of AlcoholsInvolves the oxidation of the corresponding alcohol.Can be highly selective with the right oxidizing agent.May require a multi-step process if the alcohol is not readily available.
Multi-component ReactionsCombines several reactants in a single step. nih.govIncreases efficiency and allows for rapid generation of diverse derivatives.Optimization of reaction conditions can be complex.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully unlock the potential of this compound, a deeper understanding of its structural and electronic properties is essential. The integration of advanced analytical techniques will be crucial:

Spectroscopic Analysis: High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (HRMS) are fundamental for structural elucidation and purity assessment. researchgate.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can provide detailed insights into the connectivity of atoms within the molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. bohrium.comresearchgate.net These computational models, when correlated with experimental data, provide a powerful tool for understanding the molecule's reactivity and potential interactions with biological targets. bohrium.com For example, DFT can help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to its chemical reactivity. researchgate.net

Technique Information Gained Application in Research
1H and 13C NMRProvides information on the chemical environment of hydrogen and carbon atoms. researchgate.netConfirms the molecular structure and identifies impurities.
High-Resolution Mass Spectrometry (HRMS)Determines the exact mass of the molecule, confirming its elemental composition. researchgate.netEssential for verifying the identity of newly synthesized compounds.
FT-IR and Raman SpectroscopyProvides information about the vibrational modes of the molecule, corresponding to its functional groups. researchgate.netCharacterizes the chemical bonds present and can be used to monitor reactions.
Density Functional Theory (DFT)Predicts molecular structure, electronic properties, and spectroscopic data. bohrium.comresearchgate.netGuides synthetic efforts and helps in understanding structure-activity relationships.

Elucidation of Molecular Mechanisms for Enhanced Biological Activity

Thiazole (B1198619) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. fabad.org.tr Future research on this compound will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. researchgate.net For example, the introduction of different substituents on the thiazole ring can significantly impact its biological activity. acs.org

Mechanism of Action Studies: Investigating how this compound and its derivatives interact with biological targets at the molecular level is crucial. This could involve techniques like molecular docking to predict binding modes with enzymes or receptors. researchgate.net Understanding the mechanism of action is essential for designing more potent and selective drugs.

Apoptosis Induction: Studies have shown that some thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. researchgate.net Further investigation into the apoptotic pathways triggered by this compound could lead to the development of new anticancer agents.

Exploration of Novel Therapeutic Targets and Material Science Applications

The versatility of the this compound scaffold opens up possibilities beyond its currently known applications.

Novel Therapeutic Targets: Researchers are continuously identifying new biological targets for drug discovery. The unique chemical properties of this compound make it a promising candidate for screening against a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in disease.

Material Science: The thiazole ring is a component of some functional materials. acs.org The potential of this compound as a building block for novel organic materials with interesting electronic or optical properties is an area ripe for exploration. This could include applications in organic light-emitting diodes (OLEDs) or as components of specialty polymers. chemimpex.combldpharm.com

Agrochemicals: Thiazole derivatives have also found applications in agriculture as pesticides and herbicides. chemimpex.com The exploration of this compound in this sector could lead to the development of new and more effective crop protection agents.

Q & A

Q. What are common synthetic routes for 2,5-Dimethylthiazole-4-carbaldehyde?

A typical synthesis involves condensation reactions under reflux conditions. For example, substituted aldehydes can react with heterocyclic amines (e.g., triazoles) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . While this method is generalized, adapting stoichiometry and reaction time (e.g., 4–6 hours) may optimize yields. Characterization via NMR and IR spectroscopy is critical to confirm the aldehyde functional group and thiazole ring structure.

Q. How is the aldehyde group in this compound detected analytically?

Derivatization using hydrazine-based reagents (e.g., dansylhydrazine or fluorescein thiosemicarbazide) is effective for aldehyde detection. These reagents form stable hydrazone adducts, enabling quantification via HPLC or fluorescence spectroscopy . Method validation should include calibration curves with standards and recovery studies to ensure accuracy.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the thiazole ring and aldehyde proton.
  • FT-IR : For identifying C=O (aldehyde) and C=N (thiazole) stretching frequencies.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance understanding of this compound’s reactivity?

DFT calculations predict electron density distribution, frontier molecular orbitals (HOMO-LUMO), and reactive sites. For instance, the aldehyde group’s electrophilicity and thiazole’s aromaticity can be modeled to study nucleophilic addition or cycloaddition reactions. Comparative analysis with experimental data (e.g., reaction kinetics) validates theoretical predictions .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carbaldehyde derivatives?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Solutions include:

  • Dose-response studies : To establish EC₅₀/IC₅₀ values across multiple replicates.
  • Mechanistic validation : Using enzyme inhibition assays (e.g., SOD-like activity) or receptor-binding studies to confirm targets .
  • Meta-analysis : Cross-referencing data from independent studies to identify consensus trends .

Q. How does the electronic structure of this compound influence its DNA-binding potential?

The thiazole ring’s electron-rich nature and aldehyde’s electrophilic properties facilitate interactions with DNA nucleobases. UV-Vis titration and fluorescence quenching experiments quantify binding constants (Kₐ). Competitive assays with ethidium bromide can further elucidate intercalation vs. groove-binding modes .

Q. What experimental designs optimize the compound’s stability in biological assays?

  • pH control : Maintain physiological pH (7.4) to prevent aldehyde oxidation or hydrolysis.
  • Light exclusion : Thiazoles may degrade under UV light; use amber vials for storage.
  • Co-solvents : DMSO or ethanol (<1% v/v) enhances solubility without cytotoxicity .

Methodological Considerations

  • Data Tables Example :

    ParameterValue (Mean ± SD)Method
    SOD-like activity72.3% ± 3.1NBT assay (pH 7.8)
    DNA binding constant1.2 × 10⁴ M⁻¹UV-Vis titration
  • Key References :

    • Synthesis and spectral characterization .
    • Analytical derivatization protocols .
    • DFT and biological activity modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.